N,4-Bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)pyrimidin-2-amine
Description
Properties
CAS No. |
915372-90-6 |
|---|---|
Molecular Formula |
C22H20N4O5 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N,4-bis(1,3-benzodioxol-5-yl)-6-morpholin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C22H20N4O5/c1-3-17-19(30-12-28-17)9-14(1)16-11-21(26-5-7-27-8-6-26)25-22(24-16)23-15-2-4-18-20(10-15)31-13-29-18/h1-4,9-11H,5-8,12-13H2,(H,23,24,25) |
InChI Key |
SNRKCKCPOOEWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Biological Activity
N,4-Bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with two 2H-1,3-benzodioxole groups and a morpholine moiety. The chemical structure can be represented as follows:
This structure is crucial for its interaction with various biological targets.
Research has demonstrated that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific kinases involved in cell signaling pathways. For instance, it has been tested against DYRK1A and GSK3α/β kinases, which are crucial in cellular proliferation and differentiation processes .
- Antioxidant Activity : Studies indicate that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent .
Table 1: Biological Activities of this compound
| Activity Type | Target/Pathway | IC50 Value (μM) | Reference |
|---|---|---|---|
| Kinase Inhibition | DYRK1A | 0.500 | |
| Kinase Inhibition | GSK3α/β | 0.700 | |
| Antioxidant Activity | N/A | N/A | |
| Antimicrobial Activity | E. coli | 8.000 |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In vitro Studies : A study reported the synthesis and characterization of derivatives similar to this compound, demonstrating significant inhibition of cell proliferation in various cancer cell lines such as HCT116 and MDA-MB 231 with IC50 values below 10 μM .
- In silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to target proteins. Results indicated favorable interactions with active sites of kinases involved in cancer progression .
- Therapeutic Applications : The compound's potential as a treatment for neurodegenerative disorders has been suggested due to its influence on kinase activity related to neuronal survival and function .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of benzodioxole derivatives, including N,4-Bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)pyrimidin-2-amine, in cancer treatment. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A specific study demonstrated that related benzodioxole compounds exhibited significant cytotoxicity against cancer cells while showing minimal effects on normal cell lines, indicating a favorable safety profile .
-
Antidiabetic Properties :
- The compound's derivatives have been investigated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can lead to lower blood glucose levels, making it a candidate for managing diabetes. In vivo studies using streptozotocin-induced diabetic mice showed substantial reductions in blood glucose levels upon treatment with these derivatives .
- The IC50 values for α-amylase inhibition were reported at 0.68 µM for some derivatives, showcasing their potency as potential antidiabetic agents .
-
Neuroprotective Effects :
- There is emerging evidence that compounds like this compound may also exert neuroprotective effects. Research indicates that such compounds can inhibit phosphodiesterase enzymes (PDEs), which are implicated in various neurological disorders . This mechanism suggests potential applications in treating conditions like Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that create the desired functional groups while maintaining the integrity of the complex structure. Variations in synthesis methods can lead to different derivatives with unique biological properties.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The pyrimidine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for further functionalization:
-
Suzuki-Miyaura coupling : Arylation at the C2 position using arylboronic acids and Pd catalysts (e.g., PdCl₂(PPh₃)₂) in aqueous IPA with K₂CO₃ base. Reported Pd residues in purified products range from 3–8 ppm .
-
Buchwald-Hartwig amination : Introduces secondary amines at the C4 position under microwave irradiation (150°C, 1 hour) with Pd(OAc)₂ and Xantphos ligands .
Table 2: Cross-Coupling Optimization Data
| Reaction Type | Catalyst Loading (mol %) | Pd Residue (ppm) | Isolated Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 0.5–3.0 | 3–8 | 70–88 |
| Buchwald-Hartwig | 1.0–2.5 | 10–15 | 65–75 |
Reaction Mechanisms and Kinetics
-
Nucleophilic substitution : Follows a two-step addition-elimination mechanism, accelerated by electron-withdrawing groups on the pyrimidine ring.
-
Pd-catalyzed couplings : Kinetic studies show rate dependence on ligand choice (e.g., Xantphos > PPh₃) and solvent polarity .
Key Analytical Data
| Property | Value | Method |
|---|---|---|
| InChI Key | RKCSEXIHMPENAW-UHFFFAOYSA-N | HPLC-MS |
| Stability in DMSO | >6 months at −20°C | NMR monitoring |
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for tuning pharmacokinetic and target-binding properties. Experimental protocols prioritize low Pd residues (<10 ppm) and high yields (>70%) for scalable synthesis .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of N,4-Bis(2H-1,3-benzodioxol-5-yl)-6-(morpholin-4-yl)pyrimidin-2-amine, highlighting substituent variations and molecular properties:
Functional and Physicochemical Comparisons
Electronic and Steric Effects
- Benzodioxole vs. Aromatic Substituents: The dual benzodioxole groups in the target compound may promote stronger π-π interactions compared to analogs with single benzodioxole and substituted aryl groups (e.g., thiophene, furan, or nitrophenyl) .
- Morpholine vs. Trifluoromethylphenyl : The morpholine group in the target compound improves water solubility, whereas the trifluoromethylphenyl group in enhances lipophilicity and resistance to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
